molecular formula C16H18BrNO2S B13955650 Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- CAS No. 543745-59-1

Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-

Cat. No.: B13955650
CAS No.: 543745-59-1
M. Wt: 368.3 g/mol
InChI Key: CBFIDLAOAHRCCM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- is a compound belonging to the sulfonamide class Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- typically involves the amidation reaction. The process begins with the preparation of the 2-bromophenylpropylamine, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce various aryl or alkyl-substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl- is unique due to the presence of both the 2-bromophenyl and 4-methyl substituents. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

543745-59-1

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-[3-(2-bromophenyl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-13-8-10-15(11-9-13)21(19,20)18-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11,18H,4,6,12H2,1H3

InChI Key

CBFIDLAOAHRCCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2Br

Origin of Product

United States

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